(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Enzymology Enantioselectivity Inhibitor Design

Essential chiral building block for tenofovir synthesis and critical (R)-enantiomer impurity standard (Tenofovir Impurity B) for ANDA filings. Its defined stereochemistry is required for compliant analytical method validation per ICH guidelines and for studying stereoselective enzyme interactions. Ensure method accuracy with this high-purity reference.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B13423109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC(CO)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C8H11N5O/c1-5(2-14)13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1
InChIKeyNMBLSWKTQBVMBR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 14047-28-0): Nucleoside Analog and Tenofovir Synthesis Intermediate


(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, also known as (R)-9-(2-hydroxypropyl)adenine, is a chiral acyclic nucleoside analog belonging to the 6-aminopurine class [1]. With a molecular formula of C8H11N5O and a molecular weight of 193.21 g/mol, it features an adenine base with an (R)-configured 2-hydroxypropyl side chain at the N9 position [1]. This compound is primarily recognized as a key intermediate in the synthesis of the antiviral drug tenofovir and its prodrugs, as well as a known impurity in tenofovir disoproxil fumarate (TDF) . Its structural and stereochemical characteristics determine its distinct biological profile and industrial utility, setting it apart from other nucleoside analogs and enantiomers [2].

Chiral Specificity and Impurity Profiling: Why (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Cannot Be Interchanged


In the domain of acyclic nucleoside analogs, biological activity is heavily contingent on the absolute stereochemistry of the side chain, and generic substitution is not scientifically valid [1]. While the (S)-enantiomer of this compound exhibits potent inhibition of adenosine deaminase and broader antiviral effects, the (R)-enantiomer demonstrates a distinct pharmacological profile, including limited activity against HIV-1 and a different interaction profile with viral enzymes like thymidine kinase . Furthermore, its role as a process-related impurity in the commercial synthesis of tenofovir disoproxil fumarate (TDF) requires its precise identification and quantification [2]. Using the racemic mixture or the incorrect enantiomer would lead to erroneous conclusions in biological assays and invalidate analytical methods in pharmaceutical quality control [2]. The following quantitative evidence underscores these critical, non-interchangeable differences.

Verifiable Differentiation: Quantitative Comparison of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol Against Analogs


Adenosine Deaminase Inhibition: 10-Fold Lower Potency for the (R)-Enantiomer vs. (S)-Enantiomer

The stereochemistry of 9-(2-hydroxypropyl)adenine significantly impacts its ability to inhibit the enzyme adenosine deaminase. In a direct head-to-head enzymatic assay, the (S)-enantiomer (CAS 14047-27-9) was approximately 10 times more potent an inhibitor than the (R)-enantiomer (CAS 14047-28-0) [1]. This difference is critical for studies involving adenosine metabolism or when using the compound as an enzyme inhibitor probe.

Enzymology Enantioselectivity Inhibitor Design

Antiviral Spectrum: (R)-Enantiomer Exhibits Limited Anti-HIV-1 Activity Compared to Broad-Spectrum (S)-Enantiomer

Comparative antiviral screening reveals a stark divergence in biological activity between the enantiomers. While the (S)-enantiomer of 9-(2-hydroxypropyl)adenine demonstrates inhibitory effects against a range of DNA and RNA viruses, the (R)-enantiomer shows limited to no activity against HIV-1 . This is consistent with a broader class-level observation where the antiviral activity of acyclic nucleoside analogs often resides predominantly in a single enantiomer, as seen with S-DHPA which is active while its R-isomer is not [1].

Virology Antiviral Research Structure-Activity Relationship

Pharmaceutical Quality Control: The (R)-Enantiomer as a Critical Impurity Marker in Tenofovir Disoproxil Fumarate

This compound is officially designated as Tenofovir Impurity B and (R)-Propanol Impurity [REFS-1, REFS-2]. Its presence and quantification in drug substance batches are mandated by regulatory guidelines for Abbreviated New Drug Applications (ANDA) to ensure product purity and safety [1]. This creates a non-negotiable procurement need for a certified analytical reference standard of the pure (R)-enantiomer that is distinct from the (S)-enantiomer (CAS 14047-27-9), the racemate, or the active pharmaceutical ingredient tenofovir itself.

Analytical Chemistry Pharmaceutical Analysis Process Chemistry

Enzymatic Target Engagement: (R)-Enantiomer is a Recognized Ligand for Viral and Human Thymidine Kinase

Unlike the active tenofovir diphosphate, which inhibits reverse transcriptase, the (R)-enantiomer interacts with a different target, thymidine kinase (TK). Database annotations confirm that (R)-9-(2-hydroxypropyl)adenine acts as a ligand and substrate for thymidine kinase from both human cytosol and Human Herpesvirus 1 (HHV-1) [1]. This interaction is fundamental to understanding its mechanism as a potential 'decoy substrate' and its role in prodrug activation pathways, a property not shared by the phosphorylated nucleotide analog tenofovir.

Structural Biology Drug Discovery Biochemistry

Definitive Applications of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol in Research and Industry


Certified Reference Standard for Tenofovir Impurity Profiling in ANDA Filings

For analytical development and quality control (QC) laboratories working on generic tenofovir disoproxil fumarate formulations, the (R)-enantiomer is an essential impurity reference standard. Regulatory filings require the identification, method validation, and batch-to-batch quantification of Tenofovir Impurity B . Procurement of a high-purity (>98%) standard of the specific (R)-enantiomer is a non-negotiable requirement for establishing a compliant analytical method per ICH guidelines, directly supporting the Abbreviated New Drug Application (ANDA) process [1].

Chiral Probe for Studying Adenosine Deaminase Stereoselectivity

In enzymology research focused on adenosine deaminase (ADA) inhibition, the (R)-enantiomer serves as a critical chiral probe to demonstrate stereoselectivity. Its use is not as a potent inhibitor, but rather as a negative control or low-affinity comparator to highlight the 10-fold greater potency of the (S)-enantiomer [2]. This makes it an indispensable tool for dissecting the chiral binding requirements of the ADA active site and for validating computational models of enzyme-ligand interactions.

Starting Material and Key Intermediate in Tenofovir Synthesis

In process chemistry and drug manufacturing, (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a pivotal chiral building block for the synthesis of tenofovir and its prodrugs . Its procurement as a defined (R)-enantiomer with high chiral purity is essential for ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API). Researchers optimizing synthetic routes or scaling up production rely on this specific intermediate, not its racemate or enantiomer, to build the pharmacologically active (R)-tenofovir backbone.

Ligand for Thymidine Kinase (TK) Structure-Function Studies

Structural biologists and biochemists investigating thymidine kinase (TK) from human or viral sources can utilize the (R)-enantiomer as a defined small-molecule ligand. It is a recognized substrate/interactor of this enzyme, which is crucial for nucleoside salvage pathways and prodrug activation [3]. This application is distinct from using tenofovir, which targets reverse transcriptase. The (R)-enantiomer provides a simpler, non-phosphorylated molecular probe for studying TK kinetics, binding thermodynamics, and for use in crystallographic co-complex formation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.